L-Proline, L-prolyl-L-arginyl-

Description

Definition and Biochemical Significance of L-Prolyl-L-Arginine as a Dipeptide Motif

L-prolyl-L-arginine, also known as Pro-Arg, is a dipeptide composed of the amino acids L-proline and L-arginine linked by a peptide bond. nih.gov This specific sequence, where proline is at the N-terminus and arginine at the C-terminus, forms a distinct structural and functional motif found within larger peptides and proteins. The unique properties of its constituent amino acids contribute to its biochemical significance.

The proline residue imparts significant conformational rigidity to the peptide backbone. wikipedia.org Its cyclic structure restricts the rotation around the phi (φ) angle of the peptide bond, influencing the local secondary structure. wikipedia.orgox.ac.uk This rigidity can be crucial for inducing specific turns or kinks in a polypeptide chain, thereby facilitating protein folding and stabilizing particular three-dimensional conformations. nih.gov

The arginine residue, with its positively charged guanidinium (B1211019) group at physiological pH, plays a vital role in molecular interactions. wikipedia.org This charge allows the L-prolyl-L-arginine motif to participate in electrostatic interactions, such as forming salt bridges with negatively charged residues (e.g., aspartate or glutamate) or binding to negatively charged molecules like phosphate (B84403) groups on nucleic acids or phospholipids. researchgate.net

The combination of proline's structural constraint and arginine's interactive side chain makes the L-prolyl-L-arginine motif a key recognition element in various biological processes. For instance, it is involved in protein-protein interactions, where the specific shape and charge distribution of the motif are recognized by binding partners. nih.gov Research has identified a novel polyproline-arginine motif (PXXXPR) that is specifically recognized by the SH3 domains of certain adaptor proteins, highlighting the importance of the proline-arginine sequence in cellular signaling pathways. nih.gov

Furthermore, the L-prolyl-L-arginine sequence can influence the susceptibility of a peptide to proteolysis. The presence of proline can make the adjacent peptide bond more resistant to cleavage by certain proteases, thus increasing the metabolic stability of the peptide. pnas.org

Occurrence and Structural Context of L-Prolyl-L-Arginyl- Sequences in Natural Peptides

The L-prolyl-L-arginyl- sequence is a recurring motif found in a variety of naturally occurring peptides, where it contributes to their specific biological activities. The presence of this dipeptide often dictates the peptide's conformation and its interaction with biological targets.

One notable example is Tuftsin , a tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine. wikipedia.org This immunologically active peptide is primarily involved in stimulating phagocytosis by macrophages and neutrophils. The C-terminal prolyl-arginine sequence is crucial for its biological function.

Another example is Rigin , a tetrapeptide with the sequence glycyl-L-glutaminyl-L-prolyl-L-arginine, which exhibits functions similar to Tuftsin. wikipedia.org In fibrinogen, the sequence glycyl-L-prolyl-L-arginyl-L-proline has been identified as a potent inhibitor of fibrin (B1330869) polymerization, a key step in blood clotting. pnas.org

The L-prolyl-L-arginyl- motif is also present in more complex peptides. Selank , a synthetic heptapeptide (B1575542) anxiolytic drug, has the sequence L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolyl-glycyl-L-proline. nih.gov Additionally, the peptide Marinostatin D , isolated from marine organisms, contains the sequence alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine, though the proline and arginine are not directly linked in this case. ontosight.ai

In the context of protein-protein interactions, a specific proline-arginine motif, PXXXPR, where X can be any amino acid, has been identified as a recognition site for the SH3 domains of the CIN85 and CMS/CD2AP adaptor proteins. nih.gov This interaction is critical for the regulation of receptor tyrosine kinases. nih.gov

The structural context of the L-prolyl-L-arginyl- sequence often involves its role in forming turns or loops in the peptide chain. This is due to the unique conformational constraints imposed by the proline residue. wikipedia.orgnih.gov This structural feature can position the charged arginine side chain for specific interactions with binding partners.

Here is a table summarizing the occurrence of the L-Prolyl-L-Arginyl- sequence in some natural and synthetic peptides:

| Peptide Name | Sequence | Biological Significance |

| Tuftsin | L-threonyl-L-lysyl-L-prolyl-L-arginine | Immune system function |

| Rigin | glycyl-L-glutaminyl-L-prolyl-L-arginine | Functions similar to Tuftsin |

| Fibrin Polymerization Inhibitor | glycyl-L-prolyl-L-arginyl -L-proline | Inhibits blood clotting |

| Selank | L-threonyl-L-lysyl-L-prolyl-L-arginyl -L-prolyl-glycyl-L-proline | Anxiolytic properties |

Fundamental Role of L-Proline within Peptide Biochemistry

L-proline is a unique proteinogenic amino acid due to its distinctive cyclic structure, where its side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone's amino group. wikipedia.org This feature classifies it as a secondary amine and imposes significant conformational rigidity compared to other amino acids. wikipedia.orgox.ac.uk This rigidity is fundamental to many aspects of peptide and protein structure and function.

A key role of proline is its ability to act as a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets. wikipedia.orgcreative-proteomics.com However, it is commonly found at the beginning of alpha-helices and in the edge strands of beta-sheets. wikipedia.org Proline is also frequently located in turns and loops, where its constrained phi (φ) angle of approximately -65° helps to induce sharp bends in the polypeptide chain, facilitating the folding of proteins into their compact, functional three-dimensional structures. wikipedia.orgnih.gov

The peptide bond preceding a proline residue (the X-Pro peptide bond, where X is any amino acid) can exist in both cis and trans conformations with a relatively small energy difference between them. wikipedia.orgsigmaaldrich.com This is in contrast to peptide bonds involving other amino acids, which overwhelmingly favor the trans isomer. wikipedia.org The cis-trans isomerization of X-Pro bonds can be a rate-limiting step in protein folding and is often catalyzed by enzymes called peptidyl-prolyl isomerases. sigmaaldrich.com

Furthermore, when proline is part of a peptide bond, its nitrogen atom is not bonded to a hydrogen, meaning it cannot act as a hydrogen bond donor, although it can be a hydrogen bond acceptor. wikipedia.org This property also contributes to its role in disrupting regular secondary structures.

Consecutive proline residues can form a unique secondary structure known as a polyproline helix. wikipedia.orgnih.gov These helices are important motifs in protein-protein interactions and contribute to the mechanical properties of some proteins. nih.govresearchgate.net

Proline is a major component of collagen, the most abundant protein in animals, where it is crucial for the stability of the collagen triple helix. creative-proteomics.com Post-translational hydroxylation of proline to hydroxyproline (B1673980), a reaction that requires vitamin C, further stabilizes the collagen structure. wikipedia.orgcreative-peptides.com

Structural Rigidity: Its cyclic structure restricts backbone conformation. wikipedia.orgox.ac.uk

Induction of Turns: Facilitates the formation of turns and loops in polypeptide chains. nih.gov

Disruption of Secondary Structures: Acts as a disruptor of alpha-helices and beta-sheets. wikipedia.orgcreative-proteomics.com

Cis-Trans Isomerization: The X-Pro peptide bond can readily adopt both conformations, influencing protein folding kinetics. wikipedia.orgsigmaaldrich.com

Collagen Stability: Essential for the structural integrity of collagen. creative-proteomics.com

Protein-Protein Interactions: Polyproline helices serve as recognition motifs. nih.govresearchgate.net

Structure

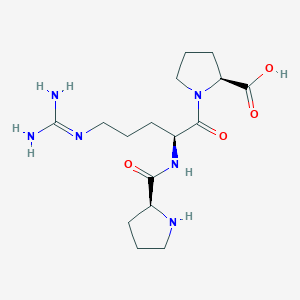

2D Structure

3D Structure

Properties

CAS No. |

56610-49-2 |

|---|---|

Molecular Formula |

C16H28N6O4 |

Molecular Weight |

368.43 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1 |

InChI Key |

ICTZKEXYDDZZFP-SRVKXCTJSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L Proline and Peptides Containing L Prolyl L Arginyl Sequences

L-Proline Biosynthesis Pathways.

L-proline, a proteinogenic amino acid, is synthesized in organisms through multiple pathways, primarily originating from L-glutamate, and alternatively from L-arginine and L-ornithine. These pathways converge on the formation of a key intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline.

Glutamate-Dependent Synthesis Mechanisms.

The primary route for L-proline biosynthesis begins with the amino acid L-glutamate. This pathway involves a two-step enzymatic process to convert glutamate (B1630785) into Δ¹-pyrroline-5-carboxylate (P5C). The initial step is the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate (B84403). This reaction is a critical regulatory point in the pathway. Subsequently, γ-glutamyl phosphate is reduced by NADPH to glutamate-γ-semialdehyde. This intermediate exists in a spontaneous equilibrium with its cyclic form, P5C. This conversion is a pivotal step, linking glutamate metabolism to proline biosynthesis.

Arginine and Ornithine Interconversion Routes to L-Proline.

An alternative pathway for L-proline synthesis involves the interconversion of L-arginine and L-ornithine. L-arginine can be hydrolyzed by the enzyme arginase to yield urea (B33335) and L-ornithine. Subsequently, the δ-amino group of ornithine is transferred to α-ketoglutarate by the enzyme ornithine aminotransferase (OAT), producing glutamate-γ-semialdehyde and L-glutamate. nih.gov As mentioned previously, glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov This pathway effectively connects the urea cycle and amino acid catabolism to proline biosynthesis. The small intestine is a major site for these interconversions. nih.govresearchgate.net

Enzymology of L-Proline Biosynthesis (e.g., Pyrroline-5-carboxylate Synthase, Pyrroline-5-carboxylate Reductase).

The biosynthesis of L-proline is catalyzed by two key enzymes: Pyrroline-5-carboxylate Synthase (P5CS) and Pyrroline-5-carboxylate Reductase (PYCR).

Pyrroline-5-carboxylate Synthase (P5CS): In many organisms, including mammals and plants, the first two steps of the glutamate-dependent pathway are catalyzed by a single bifunctional enzyme, P5CS. acs.org This enzyme possesses both γ-glutamyl kinase and glutamate-γ-semialdehyde dehydrogenase activities. acs.org The γ-glutamyl kinase domain catalyzes the phosphorylation of glutamate, while the glutamate-γ-semialdehyde dehydrogenase domain facilitates the reduction of γ-glutamyl phosphate. P5CS activity is subject to feedback inhibition by proline, which helps to regulate the intracellular concentration of this amino acid. acs.org

Pyrroline-5-carboxylate Reductase (PYCR): This enzyme catalyzes the final step in proline biosynthesis, the reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline. nih.gov This reaction is dependent on the cofactor NAD(P)H. nih.gov In humans, there are three known isoforms of PYCR: PYCR1, PYCR2, and PYCR3. nih.gov These isoforms exhibit different kinetic properties and tissue distribution, suggesting specialized roles in proline metabolism.

Below are interactive data tables summarizing the kinetic properties of these enzymes based on available research findings.

| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Vigna aconitifolia | Glutamate | ~1800 | Not Reported | nih.gov |

| Human (P5CS) | Glutamate | Not Reported | Not Reported | nih.gov |

| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Human PYCR1 | L-P5C | ~100 | ~50 | wikipedia.org |

| Human PYCR3 | L-P5C | ~114 | 150 | wikipedia.org |

| Human PYCR3 | NADH | ~40 | Not Applicable | wikipedia.org |

L-Proline Catabolism and Oxidation.

The breakdown of L-proline is a crucial metabolic process that occurs primarily in the mitochondria. This pathway not only serves to regulate intracellular proline levels but also contributes to cellular energy production and redox balance.

Mitochondrial Oxidation Pathways (e.g., Proline Dehydrogenase, Pyrroline-5-carboxylate Dehydrogenase).

The catabolism of L-proline is initiated in the mitochondria and involves a two-step oxidative process.

Proline Dehydrogenase (PRODH): The first and rate-limiting step is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by the inner mitochondrial membrane enzyme, Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.govmedlineplus.gov This reaction is FAD-dependent, and the electrons generated are transferred to the mitochondrial electron transport chain, contributing to ATP production. nih.govnih.gov

Pyrroline-5-carboxylate Dehydrogenase (P5CDH): The P5C generated by PRODH is then further oxidized to L-glutamate by the mitochondrial matrix enzyme, Pyrroline-5-carboxylate Dehydrogenase (P5CDH). proteopedia.org This reaction utilizes NAD⁺ as a cofactor. acs.org The resulting glutamate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Formation of Metabolic Intermediates and Operation of the Proline-P5C Cycle.

The biosynthesis and catabolism of proline are interconnected through the common intermediate, P5C, forming a metabolic cycle known as the Proline-P5C cycle. nih.govacs.org This cycle involves the conversion of proline to P5C in the mitochondria by PRODH, and the subsequent reduction of P5C back to proline in the cytosol by PYCR. researchgate.net

The Proline-P5C cycle is not merely a futile cycle but plays a significant role in cellular redox homeostasis. nih.gov The oxidation of proline in the mitochondria generates FADH₂, which can fuel the electron transport chain. nih.gov Conversely, the reduction of P5C in the cytosol consumes NAD(P)H. This shuttling of redox equivalents between the mitochondria and cytosol can influence various cellular processes, including ATP production, nucleotide synthesis, and the response to oxidative stress. nih.govacs.org The intermediate P5C is in equilibrium with glutamate-γ-semialdehyde, which can be further metabolized to glutamate, linking the cycle to central amino acid metabolism and the TCA cycle. nih.gov

Metabolic Interplay between L-Proline, L-Arginine, and L-Glutamate

The metabolic pathways of L-proline, L-arginine, and L-glutamate are intricately linked, forming a network of interconnected reactions crucial for cellular function. L-glutamate serves as a central precursor for the biosynthesis of both L-proline and L-arginine, highlighting its pivotal role in amino acid metabolism. These pathways are bidirectional, allowing for metabolic flexibility based on the cell's needs and developmental stage. nih.gov

The synthesis of L-proline from L-glutamate is a two-step enzymatic process. Initially, L-glutamate is phosphorylated by glutamate 5-kinase to form γ-glutamyl phosphate. This intermediate is then reduced by glutamate-5-semialdehyde dehydrogenase to yield glutamate-5-semialdehyde. nih.gov This molecule exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C) . The final step in proline biosynthesis is the reduction of P5C by pyrroline-5-carboxylate reductase (PYCR) to produce L-proline.

L-arginine synthesis also originates from L-glutamate, albeit through a more extended pathway that overlaps with proline metabolism at the level of glutamate-5-semialdehyde. This intermediate can be converted to ornithine by ornithine aminotransferase (OAT) . Ornithine then enters the urea cycle, where it is carbamoylated by ornithine transcarbamylase to form citrulline. Subsequently, argininosuccinate synthetase and argininosuccinate lyase catalyze the conversion of citrulline to L-arginine. nih.gov This intestinal-renal axis is the primary route for de novo arginine synthesis in many mammals. nih.gov

The interconnectedness of these pathways allows for the conversion of arginine and ornithine back to glutamate. Ornithine, derived from arginine via the action of arginase, can be converted by OAT to glutamate-5-semialdehyde, which is then oxidized to glutamate. This bidirectional flow enables the cell to maintain a balance between these three crucial amino acids.

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Glutamate 5-kinase | L-Glutamate, ATP | γ-Glutamyl phosphate, ADP | L-Proline Biosynthesis |

| Glutamate-5-semialdehyde dehydrogenase | γ-Glutamyl phosphate, NADPH/NADH | Glutamate-5-semialdehyde, NADP+/NAD+ | L-Proline Biosynthesis |

| Pyrroline-5-carboxylate reductase (PYCR) | Δ¹-Pyrroline-5-carboxylate, NADPH/NADH | L-Proline, NADP+/NAD+ | L-Proline Biosynthesis |

| Ornithine aminotransferase (OAT) | L-Ornithine, α-ketoglutarate | Glutamate-5-semialdehyde, L-Glutamate | Interconversion |

| Argininosuccinate synthetase | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate | L-Arginine Biosynthesis |

| Argininosuccinate lyase | Argininosuccinate | L-Arginine, Fumarate | L-Arginine Biosynthesis |

Post-Translational Hydroxylation of L-Proline and its Metabolic Fate

L-proline residues within polypeptide chains can undergo a significant post-translational modification known as hydroxylation, resulting in the formation of hydroxyproline (B1673980). This process is not a de novo synthesis pathway for hydroxyproline; rather, it is a modification of proline that has already been incorporated into a protein. nih.gov The most common form is 4-hydroxyproline, which is a critical component of collagen, contributing significantly to the stability of its triple-helical structure. oup.comresearchgate.net

The hydroxylation of proline is catalyzed by a family of enzymes called prolyl hydroxylases . These enzymes require several co-factors for their activity, including molecular oxygen, ferrous iron (Fe²⁺), α-ketoglutarate, and ascorbate (B8700270) (vitamin C). oup.com The reaction involves the oxidative decarboxylation of α-ketoglutarate. The active site of prolyl hydroxylase contains a ferrous iron atom, which is maintained in its reduced state by ascorbate.

Once a protein containing hydroxyproline, such as collagen, is degraded, free hydroxyproline is released. Unlike proline, free hydroxyproline is not re-incorporated into newly synthesized proteins. nih.gov Instead, it is catabolized through a distinct metabolic pathway. The primary enzyme involved in hydroxyproline degradation is hydroxyproline dehydrogenase 2 (PRODH2) , also known as hydroxyproline oxidase. This mitochondrial enzyme converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) . nih.gov

The metabolic fate of OH-P5C can vary. It can be further metabolized to glyoxylate (B1226380) and pyruvate, or it can be converted to glycine. nih.gov A significant portion of collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine. nih.gov This pathway highlights a key metabolic link between collagen turnover and the pool of other amino acids.

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Prolyl hydroxylase | Prolyl-residue in polypeptide, O₂, Fe²⁺, α-ketoglutarate, Ascorbate | 4-Hydroxyprolyl-residue, Succinate, CO₂ | Endoplasmic Reticulum |

| Hydroxyproline dehydrogenase 2 (PRODH2) | Hydroxyproline | Δ¹-pyrroline-3-hydroxy-5-carboxylate | Mitochondria |

Biogenesis and Processing of Endogenous L-Prolyl-L-Arginyl- Containing Peptides

Endogenous peptides containing the L-prolyl-L-arginyl- (Pro-Arg) sequence are generated through the proteolytic processing of larger precursor proteins. The initial biogenesis of these precursor proteins follows the central dogma of molecular biology: the corresponding genes are transcribed into messenger RNA (mRNA), which is then translated into polypeptide chains on ribosomes. These precursor proteins, often referred to as proproteins or prohormones, are then targeted to the secretory pathway for further processing. nih.gov

The processing of these precursors to release the active peptides often involves cleavage at specific amino acid sequences. While cleavage at pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg) is a well-established mechanism, a significant number of processing events occur at single basic residues. nih.gov The L-prolyl-L-arginyl- sequence represents a notable example of a monobasic cleavage site. nih.gov

The presence of a proline residue adjacent to the arginine cleavage site appears to be a key determinant for recognition by specific processing enzymes. This phenomenon is termed "proline-directed arginyl cleavage". nih.gov The rigid structure of proline is thought to influence the conformation of the peptide backbone, making the adjacent arginine residue accessible to a specific class of endoproteases.

The enzymes responsible for this type of cleavage are believed to be members of the proprotein convertase (PC) family of serine endoproteases. nih.govoup.com These enzymes are localized within the trans-Golgi network and secretory granules, where they cleave precursor proteins at specific basic residues to generate biologically active peptides and hormones. nih.gov While the consensus cleavage site for PCs is often a pair of basic amino acids, evidence suggests that some PCs can also cleave at monobasic sites, particularly those with a proline in the P2 position (i.e., Pro-Arg↓).

| Processing Step | Description | Key Enzymes (Putative) |

| Precursor Synthesis | Transcription of the gene followed by translation of the mRNA to produce a precursor protein containing the L-prolyl-L-arginyl- sequence. | Ribosomes, RNA Polymerase |

| Proline-Directed Cleavage | Proteolytic cleavage of the precursor protein at the arginine residue of the Pro-Arg sequence to release the mature peptide. This is a form of monobasic processing. nih.gov | Proprotein Convertases (PCs) |

Regulatory Mechanisms Governing L-Proline and Peptide Metabolism

The metabolic pathways of L-proline and related peptides are tightly regulated to meet cellular demands while preventing the wasteful expenditure of energy and resources. This regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control of the key metabolic enzymes.

A primary mechanism for regulating L-proline biosynthesis is feedback inhibition . The end product of the pathway, L-proline, acts as an allosteric inhibitor of Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , the rate-limiting enzyme in its synthesis from glutamate. oup.com This means that as the concentration of L-proline increases, it binds to a regulatory site on P5CS, reducing its enzymatic activity and thus slowing down its own production. oup.com This is a classic example of negative feedback, ensuring that proline levels are maintained within an optimal range.

Transcriptional regulation also plays a crucial role in controlling the expression of genes encoding the enzymes of proline metabolism. The expression of these genes can be modulated by various physiological and environmental signals, including osmotic stress, hormonal signals like abscisic acid (ABA), and the availability of nutrients. nih.govnih.gov For instance, under conditions of osmotic stress, the transcription of genes involved in proline biosynthesis is often upregulated, leading to an accumulation of proline which acts as an osmoprotectant. nih.gov

The processing of peptide precursors containing the L-prolyl-L-arginyl- sequence is also a regulated process. The expression and activity of proprotein convertases (PCs) are tissue-specific and can be modulated by various signaling molecules, including hormones and growth factors. nih.govoup.com This differential expression and regulation of PCs contribute to the tissue-specific processing of proproteins, leading to the generation of a diverse array of biologically active peptides from a single precursor.

| Regulatory Mechanism | Description | Key Molecules/Factors |

| Feedback Inhibition | The end-product of a metabolic pathway inhibits an early enzyme in that pathway. L-proline inhibits P5CS. oup.com | L-Proline, P5CS |

| Transcriptional Control | The rate of gene transcription for metabolic enzymes is altered in response to cellular signals. | Osmotic stress, Abscisic acid (ABA), Transcription factors |

| Hormonal Regulation | Hormones can influence the synthesis of key metabolic enzymes. Glucagon regulates OAT synthesis. nih.gov | Glucagon, Corticosteroids |

| Substrate Availability | The concentration of substrates can influence the rate of metabolic pathways. | L-Glutamate, L-Ornithine |

| Regulation of Processing Enzymes | The expression and activity of enzymes that process peptide precursors are controlled, leading to tissue-specific peptide production. nih.govoup.com | Proprotein Convertases (PCs), Hormones |

Chemical and Enzymatic Synthesis Methodologies for L Prolyl L Arginyl Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. researchgate.net The synthesis of L-prolyl-L-arginyl- containing peptides via SPPS necessitates careful optimization of the resin, coupling chemistry, and protecting group strategies to achieve high yields and purity.

Optimization of Resin Selection and Coupling Chemistry

The choice of solid support (resin) is critical for a successful SPPS campaign. The properties of the resin, such as its composition, swelling capacity, and the nature of the linker, significantly impact the efficiency of coupling reactions and the final cleavage of the peptide. biosynth.comnih.gov For the synthesis of peptides terminating with a C-terminal acid, Wang and 2-chlorotrityl resins are commonly employed. biotage.com The Wang resin is a popular choice, though the attachment of the first amino acid can sometimes lead to racemization. biotage.com The 2-chlorotrityl resin offers a milder cleavage condition, which is beneficial for sensitive peptides, and its steric bulk helps to minimize side reactions like diketopiperazine formation, a common issue with proline-containing sequences. biosynth.combiotage.comdu.ac.in For peptides with a C-terminal amide, Rink Amide and Sieber resins are frequently utilized. biotage.comiris-biotech.de

The formation of the peptide bond between L-proline and L-arginine, or any other amino acid, is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The steric hindrance of the proline residue and the bulky side chain of arginine can make this step challenging, often requiring more potent coupling reagents. biotage.com Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-peptides.comuni-kiel.desigmaaldrich.com Onium salt-based reagents are generally preferred for their high efficiency and lower risk of side reactions. sigmaaldrich.com The choice of base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also crucial to minimize racemization. uni-kiel.de

| Resin Type | Typical Application | Key Characteristics | Cleavage Conditions |

|---|---|---|---|

| Wang Resin | Peptide acids | Widely used, can be pre-loaded with the first amino acid. | Concentrated TFA biotage.com |

| 2-Chlorotrityl Resin | Peptide acids, protected peptide fragments | Minimizes racemization and diketopiperazine formation. | Mildly acidic (e.g., 1-3% TFA) biotage.com |

| Rink Amide Resin | Peptide amides | Straightforward loading of the first amino acid. | Concentrated TFA biotage.com |

| Sieber Resin | Peptide amides, protected peptide amides | Less sterically hindered than Rink Amide, allowing for milder cleavage. | Mildly acidic (e.g., 1% TFA) iris-biotech.de |

| Coupling Reagent | Abbreviation | Class | Notes |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the earliest coupling reagents; byproduct can be difficult to remove. creative-peptides.compeptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Onium (Aminium/Uronium) Salt | Highly efficient and widely used. creative-peptides.compeptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Onium (Aminium/Uronium) Salt | Very effective, particularly for difficult couplings. uni-kiel.desigmaaldrich.com |

Role of Protecting Group Schemes for L-Proline and L-Arginine Side Chains

A successful SPPS relies on an orthogonal protecting group strategy, where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protecting groups. peptide.com The most common strategy in modern SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-amino group and acid-labile groups for the side chains. peptide.comiris-biotech.de

L-proline does not have a side chain that requires protection. However, the protection of the L-arginine side chain is critical due to the high basicity of the guanidinium (B1211019) group (pKa ≈ 12.5). nih.gov Ineffective protection can lead to side reactions. Several protecting groups have been developed for the arginine side chain, with the most common being sulfonyl-based groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). ub.edu These groups are sufficiently stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. ub.edu The nitro (NO2) group has also been revisited as a protecting group for arginine. It is stable and prevents the formation of δ-lactam, a common side reaction. The NO2 group can be removed with a reducing agent like SnCl2 under mild acidic conditions. nih.gov

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Widely used in Fmoc-SPPS, but can have drawbacks like δ-lactam formation. nih.gov | Strong acid (TFA) nih.gov |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Similar to Pbf, but can be more acid-labile. ub.edu | Strong acid (TFA) ub.edu |

| Nitro | NO2 | Prevents δ-lactam formation; requires specific removal conditions. nih.gov | Reduction (e.g., SnCl2) nih.gov |

| Tosyl | Tos | Commonly used in Boc chemistry. peptide.com | Strong acid (HF) peptide.com |

Enzymatic Peptide Synthesis Approaches

Enzymatic peptide synthesis has emerged as a green and highly specific alternative to chemical synthesis methods. researchgate.net This approach utilizes enzymes to catalyze the formation of peptide bonds, often without the need for extensive side-chain protection. researchgate.net

Application of L-Amino Acid Ligases for Dipeptide Formation

L-amino acid ligases (LALs) are enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. nih.govnih.govwikipedia.org This one-step condensation process is highly specific and avoids the degradation of the product. nih.gov The l-amino acid ligase RizA from Bacillus subtilis, for instance, selectively synthesizes dipeptides with an N-terminal arginine. mdpi.comuni-hannover.de The substrate specificity of these enzymes can be engineered through mutagenesis to improve the yield and broaden the scope of dipeptide synthesis. mdpi.comuni-hannover.de For example, mutagenesis of RizA has been shown to increase the production of bioactive dipeptides. mdpi.comuni-hannover.de

Biocatalytic Routes for Stereospecific L-Prolyl-L-Arginyl- Sequence Assembly

The stereospecificity of enzymes makes them ideal catalysts for the synthesis of chiral molecules like peptides. Biocatalytic routes ensure the formation of peptides with the desired L-configuration at both the proline and arginine residues. While the direct enzymatic synthesis of L-prolyl-L-arginine has been a subject of interest, the broader application of enzymes like aminopeptidases and nonribosomal peptide synthetases (NRPS) has shown promise in the synthesis of various dipeptides. nih.govasm.org Aminopeptidases, for example, can synthesize dipeptides from a free amino acid and an amino acid ester in an organic solvent. nih.gov NRPS adenylation domains can activate amino acids to form aminoacyl-AMP, which then reacts with another amino acid to form a dipeptide. asm.org These chemoenzymatic methods combine the specificity of enzymes with chemical reactions to achieve the synthesis of diverse dipeptides. asm.org

Design and Synthesis of L-Proline and L-Arginine Analogues within Peptide Frameworks

The incorporation of amino acid analogues into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. The synthesis of peptides containing analogues of L-proline and L-arginine has been an active area of research.

A variety of proline analogues have been synthesized to probe the conformational requirements of peptide-protein interactions. sigmaaldrich.comacs.org These include derivatives with substitutions on the pyrrolidine (B122466) ring, such as 4-hydroxyproline and 4-fluoroproline, which can influence the cis/trans isomerization of the Xaa-Pro bond. thieme-connect.denih.gov A method known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues by first incorporating hydroxyproline (B1673980) and then chemically modifying the hydroxyl group on the solid phase. nih.gov

Similarly, the synthesis of arginine analogues has been explored to create tools for studying enzymes involved in arginine metabolism. iris-biotech.de Short-chain analogues of arginine, such as 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb), have been synthesized and incorporated into peptides. iris-biotech.de The synthesis of these analogues often requires specific protecting group strategies to be compatible with SPPS. iris-biotech.de Furthermore, methods for the direct modification of the arginine guanidinium group in native peptides have been developed, allowing for the late-stage introduction of labels and probes. nih.gov

Strategies for Incorporating Helical N-Terminal L-Prolyl Oligopeptides via Hydrocarbon Stapling

Hydrocarbon stapling is a prominent strategy to stabilize the secondary structure of peptides, enhancing their functionality. mdpi.com This technique is particularly crucial for short oligopeptides, which often have flexible secondary structures. semanticscholar.org The process involves covalently linking the side-chains of two amino acids to form a macrocycle, which can reinforce a desired α-helical conformation. rsc.org This section details the methodologies for incorporating hydrocarbon staples into N-terminal L-prolyl oligopeptides to induce and stabilize helical structures.

The primary method for creating these all-hydrocarbon staples is through ring-closing metathesis (RCM). springernature.comexplorationpub.com This synthetic protocol involves two key features: the construction of peptide substrates containing hindered α-methyl, α-alkenyl amino acids and the subsequent RCM of the resin-bound peptide substrates. springernature.comresearchgate.net The resulting stapled peptides often exhibit enhanced α-helicity, metabolic stability, and cell permeability. semanticscholar.orgexplorationpub.com

Research has demonstrated the design and synthesis of helical short oligopeptides with an L-proline at the N-terminus and a hydrocarbon staple in the side chain. mdpi.comnih.gov These stapled peptides have potential applications as peptide-based organocatalysts. mdpi.comsemanticscholar.org The stabilization of their secondary structures is a key factor in their enhanced catalytic activity. nih.gov

Cross-Linking Motifs and Synthesis

The synthesis of these stapled peptides often begins with the incorporation of non-natural, olefin-tethered amino acids into the peptide sequence during solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org Specific cross-linking motifs that have been successfully used include:

Olefin-tethered cis-4-hydroxy-L-proline mdpi.comnih.gov

Olefin-tethered L-serine mdpi.comnih.gov

(R)-α-allyl-proline semanticscholar.orgnih.gov

α, α-disubstituted non-natural amino acids with olefinic side chains frontiersin.org

For efficient cross-linking, the amino acid residues that will form the covalent staple must be located on the same side of the helix. explorationpub.com Common stapling patterns involve linking residues at the i,i+1, i,i+3, i,i+4, and i,i+7 positions. semanticscholar.orgexplorationpub.comnih.gov The synthesis of unstapled and stapled peptides in the i,i+1 series has been achieved starting from allyl-tethered cis-4-hydroxy-L-proline and L-serine. mdpi.comsemanticscholar.org

The ring-closing metathesis reaction can exhibit stereoselectivity. For instance, Z- and E-selectivities were observed for the RCM reactions of certain peptides in an i,i+1 series, while no E/Z-selectivity was seen for an i,i+3 series peptide. mdpi.comnih.gov

Impact on Helicity and Catalytic Activity

A primary goal of hydrocarbon stapling is to enhance the helicity of the peptide. Circular dichroism (CD) spectroscopy is commonly used to measure the secondary structure of these peptides. nih.govfrontiersin.org Studies consistently show that stapled peptides have a significantly higher α-helical content compared to their unstapled counterparts. nih.govfrontiersin.orgfrontiersin.org For example, the CD spectra of a stapled peptide (B') showed a right-handed helix with a higher intensity than that of the unstapled version (B). mdpi.comnih.gov This reinforcement of helicity is believed to be the reason for the observed increase in catalytic activity. semanticscholar.org

The enhanced and stabilized helical structure has a direct impact on the peptide's function as an organocatalyst. In one study, a stapled N-terminal L-prolyl oligopeptide catalyzed the Michael addition of 1-methylindole to an α,β-unsaturated aldehyde seven times faster than its unstapled counterpart. mdpi.comnih.gov This high catalytic activity was maintained even at lower catalyst loadings and temperatures. nih.gov

The proposed mechanism suggests that for the stapled peptide, the reactive iminium ion is formed inside a rigid helical pipe created by the hydrocarbon staple. semanticscholar.org This conformation accelerates the nucleophilic attack from a specific face. In contrast, the iminium species formed by the more flexible, unstapled peptide exists outside the helical structure, leading to a slower reaction rate. semanticscholar.org

The table below summarizes the comparative performance of a stapled versus an unstapled N-terminal L-prolyl oligopeptide in a catalytic reaction.

| Peptide | Stapling | Relative Reaction Rate | Helicity |

| Peptide B | Unstapled | 1x | Lower Intensity |

| Peptide B' | Stapled (i,i+1) | 7x | Higher Intensity |

This table is generated based on findings reported in the research where stapled peptide B' showed a seven-fold faster reaction rate and higher helical intensity in CD spectra compared to unstapled peptide B. mdpi.comnih.gov

Structural Characterization and Conformational Analysis of L Prolyl L Arginyl Peptides

Conformational Constraints Imposed by L-Proline Residues within Peptides.

The unique cyclic structure of the L-proline residue introduces significant conformational constraints within a peptide chain. Unlike other amino acids, the side chain of proline is a pyrrolidine (B122466) ring that includes the backbone amide nitrogen. This ring structure restricts the rotation around the N-Cα (phi, φ) bond to a narrow range, typically around -65° ± 25°. nih.govnih.gov This inherent rigidity significantly influences the local and global conformation of peptides containing L-proline. nih.gov

A defining feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both cis and trans conformations. nih.gov In a trans conformation, the Cα atoms of the two adjacent amino acids are on opposite sides of the peptide bond, corresponding to an omega (ω) angle of approximately 180°. nih.gov Conversely, in the cis conformation, these Cα atoms are on the same side, with an ω angle of about 0°. nih.gov

While most peptide bonds in proteins overwhelmingly favor the trans isomer due to steric hindrance, the energy difference between the cis and trans isomers of the X-Pro bond is significantly smaller. ethz.chimrpress.com This results in a notable population of cis X-Pro bonds in proteins, estimated to be around 5-6%. ethz.ch The isomerization between these two states is an intrinsically slow process and can be a rate-limiting step in protein folding. ethz.chresearchgate.net

| Parameter | Cis Isomer | Trans Isomer |

|---|---|---|

| Omega (ω) Angle | ~0° | ~180° |

| Relative Position of Cα Atoms | Same side of peptide bond | Opposite sides of peptide bond |

| Frequency in Proteins (X-Pro) | ~5-6% | ~94-95% |

| Energy Difference (vs. Trans) | Lower than for non-prolyl bonds, allowing significant cis population | |

| Biological Significance | Protein folding, molecular switching, protein-protein interactions, signal transduction |

Sequences rich in L-proline residues can adopt unique helical secondary structures known as polyproline helices. plos.org There are two main types: the right-handed polyproline I (PPI) helix and the more common left-handed polyproline II (PPII) helix. wikipedia.orgbionity.com

The Polyproline II (PPII) helix is characterized by all peptide bonds being in the trans conformation. wikipedia.orgbionity.com It is a left-handed helix with approximately three residues per turn and a rise of about 3.1 Å per residue. plos.orgwikipedia.orgbionity.com The backbone dihedral angles (φ, ψ) are roughly (-75°, 150°). wikipedia.orgbionity.com The PPII helix is relatively extended and lacks internal hydrogen bonding, which makes its amide groups more accessible for interactions with other molecules, including water. wikipedia.org This conformation is not exclusive to polyproline sequences and can be found in various proteins, often on their surfaces, where it participates in protein-protein interactions and signaling. nih.gov For example, PPII helices are specifically recognized and bound by SH3 domains. nih.govbionity.com

The Polyproline I (PPI) helix , on the other hand, is formed when all the peptide bonds are in the cis conformation. wikipedia.orgbionity.com It is a right-handed, more compact helix with about 3.3 residues per turn and a rise of approximately 1.9 Å per residue. plos.orgwikipedia.org The typical dihedral angles (φ, ψ) are around (-75°, 160°). wikipedia.orgbionity.com The PPI conformation is less common than PPII because the cis isomer of the peptide bond is generally higher in energy than the trans isomer. wikipedia.org

The propensity of a proline-rich sequence to form a PPI or PPII helix can be influenced by the surrounding amino acid residues and the solvent environment. raineslab.comacs.orgresearchgate.net For instance, certain aromatic amino acids in proline-rich sequences can disfavor the PPII conformation due to interactions that promote the cis amide bond. acs.org

| Property | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

|---|---|---|

| Handedness | Right-handed | Left-handed |

| Peptide Bond Conformation | All cis | All trans |

| Backbone Dihedral Angles (φ, ψ) | ~(-75°, 160°) | ~(-75°, 150°) |

| Residues per Turn | ~3.3 | ~3.0 |

| Rise per Residue | ~1.9 Å | ~3.1 Å |

| Structure | Compact | Extended |

| Prevalence | Rarer | More common |

Advanced Spectroscopic Techniques for Structural Elucidation.

A variety of advanced spectroscopic techniques are employed to determine the three-dimensional structure of peptides like L-prolyl-L-arginyl-. These methods provide detailed information about the peptide's conformation in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution, which often mimics their physiological environment. nmims.eduuzh.chuq.edu.au For peptides containing proline, NMR is particularly crucial for distinguishing between the cis and trans isomers of the X-Pro peptide bond, as these two forms are in slow exchange on the NMR timescale and give rise to distinct sets of signals. nih.govresearchgate.net

Several NMR parameters are used for structural elucidation:

Chemical Shifts: The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are sensitive to the local electronic environment and can provide initial information about the secondary structure. nmims.edusteelyardanalytics.com For instance, ¹³C chemical shifts of the proline Cγ and Cβ atoms are indicative of the cis or trans peptide bond conformation. nih.gov

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically less than 5 Å), regardless of whether they are close in the primary sequence. nmims.eduuzh.ch NOE data provides a set of distance restraints that are fundamental for calculating the three-dimensional structure.

Scalar (J) Couplings: Three-bond J-couplings (³J) between backbone protons (e.g., ³JNHα) can be related to the dihedral angle φ via the Karplus equation, providing valuable torsional angle restraints. nmims.edu

Isotopic Labeling: Incorporating stable isotopes like ¹³C and ¹⁵N into the peptide can simplify complex spectra and enable a wider range of experiments for larger peptides. researchgate.netnih.gov

By combining these NMR-derived restraints, a family of structures consistent with the experimental data can be calculated, providing a detailed picture of the peptide's conformational ensemble in solution. uzh.ch

X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules in the solid state. youtube.comyoutube.com This technique requires the peptide to be crystallized, which can sometimes be a challenging step. youtube.com Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the positions of the atoms in the peptide can be determined. youtube.com

X-ray crystallography provides a static, highly detailed snapshot of the peptide's conformation in the crystal lattice. nih.gov This can reveal precise bond lengths, bond angles, and the arrangement of the peptide chains. For proline-containing peptides, crystallographic data can unambiguously determine the cis or trans conformation of the prolyl peptide bonds within the crystal structure. ethz.ch It also provides detailed information about intermolecular interactions within the crystal and the arrangement of solvent molecules. nih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different types of secondary structures (α-helix, β-sheet, turns, and polyproline helices) have characteristic CD spectra. nih.gov

For peptides rich in proline, CD spectroscopy is particularly useful for identifying the presence of polyproline II (PPII) helices. The CD spectrum of a PPII helix is typically characterized by a strong negative band around 195-206 nm and a weaker positive band around 215-228 nm. nih.govnih.govnih.gov The presence and intensity of these bands can be used to estimate the PPII content of a peptide. acs.orgresearchgate.net

It is important to note that the CD spectrum of a PPII helix can be similar to that of a disordered or "random coil" conformation, which also shows a strong negative band in the far-UV region. nih.govnih.gov However, a key distinguishing feature is the positive peak around 220 nm for the PPII structure, which is absent in disordered structures. nih.govnih.gov Therefore, careful analysis of the entire spectrum is necessary for accurate secondary structure assessment. researchgate.net

| Technique | State | Information Provided | Key Applications for L-Prolyl- Peptides |

|---|---|---|---|

| NMR Spectroscopy | Solution | 3D structure, conformational dynamics, cis-trans isomerism, distance and dihedral angle restraints | Determining solution conformation, quantifying cis/trans populations |

| X-ray Crystallography | Solid (Crystal) | High-resolution 3D structure, precise atomic coordinates, intermolecular interactions | Obtaining a static, detailed atomic model |

| Circular Dichroism (CD) Spectroscopy | Solution | Secondary structure content (e.g., PPII helix), conformational changes | Rapid assessment of PPII helix formation |

High-Resolution Mass Spectrometry in Peptide Structural Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural characterization of peptides, providing precise mass measurements that allow for the determination of elemental composition. When coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), it becomes a powerful platform for verifying amino acid sequences and identifying post-translational modifications (PTMs).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for peptide sequencing. In a typical experiment, a peptide mixture is first separated by LC before being introduced into the mass spectrometer. The instrument then isolates a specific peptide ion (the precursor ion) and subjects it to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions are measured to produce a tandem mass spectrum, which serves as a fingerprint of the peptide's sequence.

The fragmentation of a peptide bond primarily yields b- and y-type ions . sepscience.comsepscience.com A b-ion contains the N-terminus of the peptide, while a y-ion contains the C-terminus. ionsource.com The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be reconstructed.

The presence of specific amino acids like proline and arginine in a peptide such as L-prolyl-L-arginyl introduces characteristic fragmentation behaviors.

Proline (Pro): The cyclic structure of proline's side chain can lead to enhanced cleavage of the peptide bond N-terminal to it, often resulting in a prominent y-ion or a strong b-ion corresponding to the proline residue itself. matrixscience.com

Arginine (Arg): Due to the high basicity of its guanidinium (B1211019) side chain, arginine often sequesters the positive charge. This directs fragmentation to other parts of the molecule and can lead to characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) or water (H₂O). matrixscience.comnih.gov

For the dipeptide L-prolyl-L-arginyl (Pro-Arg), the theoretical fragmentation pattern upon low-energy CID of the singly protonated precursor ion ([M+H]⁺) can be predicted. This allows for sequence verification by matching experimental spectra to these theoretical values.

| Ion Type | Sequence | Theoretical m/z | Calculation Details |

|---|---|---|---|

| Precursor [M+H]⁺ | Pro-Arg | 271.18 | (Mass of Pro + Mass of Arg + Mass of H₂O) + 1.0073 |

| b₁ | Pro | 98.06 | Mass of Pro Residue + 1.0073 |

| y₁ | Arg | 175.12 | Mass of Arg + 1.0073 |

| Immonium (Pro) | P | 70.07 | Internal fragment of Proline |

| Immonium (Arg) | R | 100.09 | Internal fragment of Arginine |

LC-MS/MS is also crucial for identifying post-translational modifications (PTMs), which are enzymatic alterations to amino acids after protein synthesis. These modifications are detected as mass shifts from the expected residue mass. Common modifications for proline and arginine include:

Hydroxylation of Proline: The addition of a hydroxyl group (+15.99 Da) is a frequent modification.

Methylation of Arginine: This can occur as monomethylation (+14.02 Da) or dimethylation (+28.03 Da).

High-resolution instruments can accurately measure these small mass differences, enabling confident identification and localization of the modification on the peptide.

Computational Modeling and Molecular Dynamics Simulations of Peptide Structures

While mass spectrometry provides sequence information, computational modeling and molecular dynamics (MD) simulations offer insight into the three-dimensional structure and dynamic behavior of peptides at an atomic level. These methods are vital for understanding how a peptide's conformation relates to its biological function.

For peptides containing L-proline and L-arginine, computational approaches can explore key structural features:

Proline Conformational States: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans state is energetically favored for most amino acids, the energy difference for proline is much smaller, allowing it to sample the cis conformation more frequently (around 5-7% of the time in known protein structures). frontiersin.org This cis-trans isomerization is a critical factor in protein folding and function. MD simulations can be used to model this transition and determine the relative stability of each state. frontiersin.org

Molecular dynamics simulations place the peptide in a simulated environment (typically water) and use physics-based force fields to calculate the movements of every atom over time. This provides a dynamic picture of the peptide's conformational landscape, revealing how it folds, flexes, and interacts with its surroundings. For L-prolyl-L-arginyl peptides, MD simulations can reveal stable hydrogen-bonding patterns and the orientation of the charged arginine side chain, which is often crucial for interactions with other molecules.

| Parameter | Description | Typical Values / States | Significance |

|---|---|---|---|

| Proline φ (phi) | Backbone dihedral angle (C'-N-Cα-C') | Restricted to approx. -65° ± 25° | Cyclic side chain limits backbone flexibility. |

| Proline ω (omega) | Peptide bond dihedral angle (Cα-C'-N-Cα) | ~180° (trans) or ~0° (cis) | Cis/trans isomerization acts as a molecular switch. |

| Arginine χ angles (chi) | Side chain dihedral angles | Multiple rotamers possible | Determines the spatial orientation of the guanidinium group for interactions. |

| Arginine ψ (psi) | Backbone dihedral angle (N-Cα-C'-N) | Can adopt values for α-helical or β-sheet structures | Contributes to secondary structure formation. |

Molecular and Cellular Biology of L Proline, L Prolyl L Arginyl Peptides

Cellular Transport Systems for L-Proline and L-Prolyl-L-Arginyl- Peptides.

The entry of L-proline and dipeptides such as L-prolyl-L-arginyl- into cells is a regulated process mediated by a variety of specialized transport proteins. These transporters are critical for maintaining cellular homeostasis, providing substrates for protein synthesis, and participating in signaling pathways. The primary conduits for these molecules belong to the Solute Carrier (SLC) superfamily of membrane transport proteins.

L-proline, a unique imino acid, is transported across the cell membrane by several systems with distinct ion dependencies and affinities. embopress.org The transport of the dipeptide L-prolyl-L-arginyl- is primarily handled by proton-coupled oligopeptide transporters, which recognize a broad range of di- and tripeptides. The cationic nature of the arginine residue in L-prolyl-L-arginyl- influences its interaction with these transporters, which are known to handle charged substrates.

A number of transporters from the Solute Carrier (SLC) family have been identified and characterized for their roles in the uptake of L-proline and dipeptides. These transporters exhibit different substrate specificities, affinities, and tissue distributions, reflecting their diverse physiological roles.

L-Proline Transporters:

SIT1 (SLC6A20): Also known as the IMINO transporter, SIT1 mediates the Na+ and Cl--dependent uptake of imino acids like L-proline. nih.govmdpi.comresearchgate.net It is expressed in the kidney, small intestine, and brain. mdpi.com SIT1 is considered the classical "System IMINO" transporter. researchgate.netnih.gov

PAT1 (SLC36A1): This proton-coupled amino acid transporter is involved in the intestinal absorption of small zwitterionic α-amino acids, including proline, glycine, and alanine. nih.govfrontiersin.org PAT1 functions as a low-affinity, high-capacity transporter and is also found in lysosomes, where it may be involved in the efflux of amino acids from lysosomal protein degradation. frontiersin.orgresearchgate.net

PROT (SLC6A7): This is a high-affinity proline transporter found in the brain. nih.gov

v7-3 (SLC6A15): Expressed in neurons in various brain regions, this transporter is involved in the sodium-dependent uptake of proline and branched-chain amino acids. frontiersin.org

Dipeptide Transporters:

PEPT1 (SLC15A1): This is a high-capacity, low-affinity, proton-coupled oligopeptide transporter predominantly expressed in the small intestine, where it plays a major role in the absorption of dietary di- and tripeptides. nih.govcreative-proteomics.comnih.gov PEPT1 is known for its broad substrate specificity, transporting over 8,000 different di- and tripeptides. semanticscholar.orgnih.gov Its transport is electrogenic, involving a variable proton-to-substrate stoichiometry depending on the charge of the peptide. semanticscholar.orgfrontiersin.org Given its ability to transport charged peptides, PEPT1 is a likely candidate for the transport of the cationic dipeptide L-prolyl-L-arginyl-.

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity peptide transporter. nih.govnih.gov It is primarily expressed in the kidney for the reabsorption of di- and tripeptides from the glomerular filtrate, but is also found in other tissues like the brain, lung, and mammary gland. nih.govmdpi.comnih.govresearchgate.net Similar to PEPT1, PEPT2 is a proton-coupled transporter capable of handling a wide array of di- and tripeptides, including those with charged side chains. frontiersin.orgnih.gov

The table below summarizes the key characteristics of these transporters.

| Transporter | Gene Name | Primary Substrates | Ion Dependency | Affinity | Key Locations |

|---|---|---|---|---|---|

| SIT1 | SLC6A20 | L-proline, imino acids | Na+, Cl- | High | Kidney, Small Intestine, Brain |

| PAT1 | SLC36A1 | L-proline, small neutral amino acids | H+ | Low | Small Intestine, Lysosomes |

| PEPT1 | SLC15A1 | Di- and tripeptides | H+ | Low | Small Intestine, Kidney |

| PEPT2 | SLC15A2 | Di- and tripeptides | H+ | High | Kidney, Brain, Lung |

Intracellular Signaling Pathway Modulation.

Once inside the cell, L-proline and related peptides are not merely metabolic building blocks; they also function as signaling molecules that can modulate key intracellular pathways controlling cell growth, stress responses, and gene expression.

The mTORC1 pathway is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and energy status. Amino acids are critical activators of mTORC1. L-proline, along with other amino acids like L-arginine, contributes to the activation of mTORC1. nih.gov

The activation of mTORC1 by amino acids is a complex process that often involves the Rag GTPases, which recruit mTORC1 to the lysosomal surface for activation in the presence of Rheb GTPase. mit.eduimrpress.comresearchgate.net Some studies suggest a two-step mechanism for mTORC1 activation by amino acids, where a group of "priming" amino acids, including L-proline and L-arginine, sensitize mTORC1 for subsequent activation by "activating" amino acids like leucine. nih.gov Transporters such as SLC36A1 (PAT1) have been shown to positively regulate mTORC1 activation. mdpi.com L-proline has been demonstrated to be necessary for the activation of the mTOR signaling pathway, which in turn influences cell differentiation processes. researchgate.netnih.gov

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate to cope with various stress conditions, including amino acid deprivation. nih.govwikipedia.org A core event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) by one of four kinases, one of which is the General Control Nonderepressible 2 (GCN2). researchgate.net

GCN2 is activated by the accumulation of uncharged tRNAs, which occurs during amino acid deficiency. embopress.orgelifesciences.org Specifically, a deficiency in L-proline can trigger the GCN2-eIF2α-ATF4 pathway. nih.govnih.gov This leads to a general decrease in protein synthesis to conserve resources, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. embopress.orgnih.gov ATF4, in turn, upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis. embopress.org Studies in melanoma have shown that disrupting proline synthesis activates the GCN2 pathway, leading to decreased protein production and impaired tumor growth. nih.gov

The signaling roles of L-proline and its metabolic pathways extend to interactions with other stress-responsive networks, notably those involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs).

Proline metabolism is intrinsically linked to cellular redox status. The oxidation of proline in the mitochondria by proline dehydrogenase (PRODH) can lead to the production of ROS. frontiersin.orgnih.gov These ROS can act as signaling molecules, activating various stress-responsive pathways. For instance, proline-induced ROS can activate MAPK signaling pathways. frontiersin.org This crosstalk is crucial for cellular adaptation to oxidative stress. nih.gov In plants, proline metabolism and its influence on ROS signaling are implicated in responses to both abiotic and biotic stresses, as well as in developmental processes like senescence. frontiersin.orgmdpi.comresearchgate.net Furthermore, proline- and arginine-rich peptides have been shown to modulate cellular mechanics and the response to mechanical stress, suggesting a link to cytoskeletal signaling pathways. frontiersin.org

Regulation of Gene Expression by L-Proline and Related Peptides.

L-proline and its derivatives can exert significant control over gene expression through their influence on signaling pathways and the activity of transcription factors.

The activation of the GCN2-ATF4 pathway in response to proline deficiency is a prime example of how proline levels directly impact gene expression. nih.govnih.gov The transcription factor ATF4, induced by this pathway, controls a suite of genes involved in amino acid metabolism and stress adaptation. embopress.org

Furthermore, L-proline has been shown to play a role in the regulation of pluripotency and cell differentiation in embryonic stem cells, a process that inherently involves widespread changes in gene expression. nih.gov This effect is at least partially mediated by the mTOR signaling pathway. nih.gov

In plants, the expression of genes involved in proline biosynthesis, such as pyrroline-5-carboxylate synthetase (P5CS), is tightly regulated by various transcription factors in response to environmental stresses like drought and high salinity. nih.govfrontiersin.orgnih.govnih.gov For example, the transcription of the P5CS1 gene is controlled by ABA-responsive element binding transcription factors. nih.gov This transcriptional regulation allows for the accumulation of proline as a protective osmolyte under stress conditions. frontiersin.org

The table below provides a summary of the signaling pathways and transcriptional responses modulated by L-proline.

| Signaling Pathway / Response | Key Molecules Involved | Outcome of Modulation |

|---|---|---|

| mTORC1 Pathway | mTORC1, Rag GTPases, Rheb | Promotes cell growth and proliferation. |

| GCN2/ISR Pathway | GCN2, eIF2α, ATF4 | Reduces global protein synthesis, induces stress-response genes. |

| Stress-Responsive Networks | ROS, MAPKs | Adaptation to oxidative and other cellular stresses. |

| Gene Expression | ATF4, various transcription factors | Regulation of metabolism, differentiation, and stress adaptation. |

Modulation of Amino Acid Transporter Gene Expression

L-proline availability has been shown to influence the expression of genes encoding amino acid transporters. This regulation is a critical component of cellular homeostasis, ensuring an adequate supply of amino acids for various metabolic processes. For instance, studies in porcine trophectoderm cells have demonstrated that L-proline supplementation leads to a dose-dependent increase in the mRNA expression of several solute carrier family (SLC) transporters, including SLC6A20, SLC36A1, SLC36A2, SLC38A1, and SLC38A2. This upregulation of transporter genes corresponds with increased intracellular proline concentrations.

In mouse preimplantation embryos, the expression of the neutral amino acid transporter B0AT1 (Slc6a19), which transports L-proline, has been identified. The expression of this transporter is crucial for proper embryonic development. nih.gov The L-type amino acid transporter 1 (LAT1), responsible for the transport of large neutral amino acids, is also subject to regulation that can impact proline availability within the cell, particularly in the context of cancer progression where its expression is often upregulated. mdpi.commdpi.comnih.gov

Currently, there is a lack of specific research data on how the dipeptide L-prolyl-L-arginyl modulates the gene expression of amino acid transporters.

Influence on Redox-Related Gene Transcription

L-proline metabolism is intrinsically linked to cellular redox status and can influence the transcription of redox-related genes. The catabolism of proline by proline dehydrogenase (PRODH) in the mitochondria generates reactive oxygen species (ROS), which can act as signaling molecules to modulate gene expression. For example, PRODH-mediated ROS production has been implicated in the activation of signaling pathways that can lead to either cell survival or apoptosis, depending on the cellular context. nih.govnih.gov

Furthermore, in response to oxidative stress, such as exposure to hydrogen peroxide, some mammalian cell lines exhibit an upregulation of genes involved in proline biosynthesis, including Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR). nih.gov This suggests a transcriptional response aimed at increasing intracellular proline levels to counteract oxidative damage. The regulation of gene expression by redox-sensitive transcription factors is a complex process, and the specific influence of L-proline on these factors is an active area of research. nih.gov

There is no direct evidence available to describe the influence of L-prolyl-L-arginyl on the transcription of redox-related genes.

Impact on Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species and the capacity of antioxidant defense mechanisms. L-proline plays a significant, albeit dual, role in maintaining this equilibrium. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation and Scavenging

L-proline metabolism can be both a source and a scavenger of ROS. The oxidation of proline by PRODH in the mitochondria is a process that can generate superoxide (B77818) radicals. nih.gov This pro-oxidant activity is implicated in various physiological processes, including apoptosis. nih.gov

Conversely, L-proline itself has been demonstrated to possess ROS scavenging capabilities. It can directly quench hydroxyl radicals and singlet oxygen. nih.gov This antioxidant property contributes to its protective role against oxidative stress induced by agents like hydrogen peroxide. nih.gov The ability of L-proline to preserve the intracellular glutathione (B108866) pool, a major redox buffer, further underscores its importance in cellular antioxidant defense. nih.gov

The mechanisms by which L-prolyl-L-arginyl might participate in ROS generation or scavenging have not been elucidated in scientific studies.

Influence on NAD+/NADH and NADP+/NADPH Redox Balance

The cellular redox state is heavily influenced by the ratios of the nicotinamide (B372718) adenine (B156593) dinucleotide pairs, NAD+/NADH and NADP+/NADPH. cominbio.comnih.govnih.govyoutube.commdpi.com L-proline metabolism is interconnected with these redox couples. The biosynthesis of proline from glutamate (B1630785) involves NADPH-dependent enzymes, thus impacting the NADP+/NADPH ratio. researchgate.net Specifically, the reduction of pyrroline-5-carboxylate (P5C) to proline is catalyzed by P5C reductase, which utilizes NADPH as a reductant. nih.gov

The catabolism of proline, on the other hand, can influence the NAD+/NADH ratio. The conversion of P5C to glutamate is catalyzed by P5C dehydrogenase in a NAD+-dependent manner. The cycling between proline and P5C can therefore act as a shuttle for transferring reducing equivalents between the cytosol and mitochondria, thereby influencing the balance of these crucial redox cofactors. researchgate.net This interplay is vital for cellular energy metabolism and maintaining redox homeostasis. nih.govnih.gov

No research is currently available on the specific influence of the dipeptide L-prolyl-L-arginyl on the NAD+/NADH and NADP+/NADPH redox balance.

Enzyme and Receptor Interactions

Mechanisms of Enzyme Activity Modulation (e.g., arginase inhibition, prolyl hydroxylase)

L-proline and its metabolic pathways are known to interact with and modulate the activity of various enzymes.

Arginase: Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea (B33335). While there is no direct evidence of L-prolyl-L-arginyl acting as an arginase inhibitor, the metabolism of L-arginine is a key area of therapeutic interest, and various inhibitors have been developed. nedp.comnih.govnih.govfrontiersin.orgresearchgate.net L-ornithine, a product of the arginase reaction, is a precursor for proline synthesis. Therefore, the regulation of arginase activity can indirectly influence proline availability.

Prolyl Hydroxylases: Prolyl hydroxylases are a family of enzymes that hydroxylate proline residues in proteins, a critical post-translational modification. A well-known example is the role of prolyl hydroxylase domain (PHD) enzymes in the regulation of the hypoxia-inducible factor (HIF). nih.govnih.govoulu.fidrugbank.commdpi.com Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. Poly(L-proline) has been shown to be a competitive inhibitor of vertebrate type I prolyl 4-hydroxylase. nih.gov The activity of these enzymes is crucial in cellular responses to oxygen availability.

There is a lack of data on the specific interactions of the L-prolyl-L-arginyl dipeptide with arginase or prolyl hydroxylases.

Specific Binding to Cellular Receptors (e.g., on phagocytic cells, fibrinogen binding sites)

The tetrapeptide Gly-Pro-Arg-Pro, which mimics the N-terminal Gly-Pro-Arg sequence of the α-chain of fibrin (B1330869), has been identified as a potent inhibitor of fibrin polymerization. This peptide has been shown to bind to fibrinogen and its fragment D. Furthermore, Gly-Pro-Arg-Pro has been demonstrated to inhibit the binding of fibrinogen to its receptors on human platelets. This inhibition is dose-dependent and affects the extent rather than the rate of fibrinogen binding. The peptide appears to interfere directly with the ligand-receptor interaction. It has been observed that Gly-Pro-Arg-Pro can prevent the association of fibrinogen with platelets, which is a crucial step in platelet aggregation.

Peptides consisting of a repeating Gly-Pro-Arg sequence have been shown to have little to no platelet-activating reactivity on their own, in contrast to peptides with a repeating Gly-Pro-Hyp sequence which are potent platelet agonists. This suggests a high degree of specificity in the peptide sequences that can actively trigger platelet activation.

The Pro-Arg motif itself is recognized by certain WW domains, which are involved in protein-protein interactions. This indicates that the L-prolyl-L-arginyl- sequence has the potential to be a recognition motif for specific protein domains, although its direct interaction with cell surface receptors on phagocytic cells remains to be investigated.

Table 1: Research Findings on Peptide Binding to Fibrinogen Receptors

| Peptide | Target Receptor/Molecule | Cell Type | Effect |

|---|---|---|---|

| Gly-Pro-Arg-Pro | Fibrinogen Receptor | Human Platelets | Inhibits fibrinogen binding and subsequent platelet aggregation. |

| Gly-Pro-Arg-Pro | Fibrinogen and Fragment D | Not applicable | Binds directly, inhibiting fibrin polymerization. |

| Repeating Gly-Pro-Arg | Platelet Receptors | Human Platelets | Little to no platelet-activating reactivity. |

Effects on Cellular Proliferation and Differentiation

The direct effects of the L-prolyl-L-arginyl- dipeptide on cellular proliferation and differentiation are not extensively documented. However, studies on its constituent amino acids, L-proline and L-arginine, provide insights into their individual roles in these cellular processes.

L-proline has been shown to influence the differentiation of embryonic stem (ES) cells. Supplementation of ES cell culture medium with L-proline can induce changes in colony morphology, gene expression, and differentiation kinetics, consistent with a transition toward a primitive ectoderm-like state. Some L-proline-containing peptides have also been reported to induce these changes.

L-arginine's effect on cell proliferation can be cell-type dependent. For instance, L-arginine supplementation has been shown to stimulate the proliferation of fibroblasts through signaling pathways involving extracellular signal-related kinase (ERK) 1/2 and PI3K/Akt. In contrast, deprivation of L-arginine can lead to a reduction in cell viability and control the growth of certain parasites like Leishmania.

Role in Embryonic Stem Cell Differentiation

L-proline plays a significant role in modulating the differentiation of embryonic stem (ES) cells. The addition of L-proline to ES cell cultures can promote their differentiation into a pluripotent cell population known as primitive ectoderm-like (EPL) cells, which are an in vitro equivalent of the primitive ectoderm that forms during early embryogenesis.

This induction of differentiation is associated with several cellular changes, including alterations in colony morphology from domed to flattened epithelial-like colonies, and changes in the expression of key pluripotency and differentiation markers. The mechanism of L-proline-induced differentiation is thought to involve its uptake by the SNAT2 amino acid transporter and the subsequent activation of signaling pathways, including the MAPK, PI3K, and mTOR pathways.

While L-proline and some L-proline-containing peptides have been shown to have this effect, the specific role of the L-prolyl-L-arginyl- dipeptide in this process has not been specifically elucidated.

Mechanisms of Action on Cell Viability and Growth

The mechanisms by which L-prolyl-L-arginyl- may affect cell viability and growth can be inferred from the actions of its individual amino acid components.

L-arginine has been shown to enhance cell viability and stimulate proliferation in various cell types. In human fibroblasts, L-arginine supplementation activates the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell growth and survival. Deprivation of L-arginine, on the other hand, can lead to increased apoptosis. In other cell types, the proliferative effects of L-arginine are mediated by its conversion to nitric oxide (NO) and polyamines.

Conversely, L-arginine deprivation has been found to reduce the viability and growth of the parasite Leishmania donovani, suggesting that its availability is critical for the survival of these organisms. The reduction in cell viability in L-arginine deprived parasites was significant over time, with a nearly 2.8-fold decrease observed after 120 hours compared to control parasites.

Table 2: Effects of L-Arginine on Cell Viability and Proliferation

| Cell Type | Effect of L-Arginine Supplementation | Key Mechanisms |

|---|---|---|

| Human Fibroblasts | Increased proliferation, decreased apoptosis. | Activation of GPRC6A-ERK1/2 and PI3K/Akt pathways. |